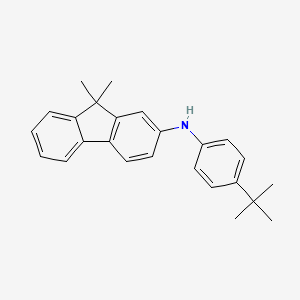

N-(4-(tert-Butyl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has a tert-butyl group and a phenyl group attached, which could influence its properties .

Synthesis Analysis

While specific synthesis methods for this compound aren’t available, tert-butyl groups are often introduced using tert-butyl alcohol or tert-butyl bromide in the presence of a base . The fluorene core could be synthesized through various methods including biaryl coupling or cyclization reactions .Molecular Structure Analysis

The molecular structure would likely be influenced by the bulky tert-butyl group and the aromatic fluorene and phenyl groups. These groups could cause the molecule to have a complex 3D structure .Chemical Reactions Analysis

The tert-butyl group is known to be quite inert, but can be oxidized to form tert-butyl hydroperoxide . The fluorene core, being aromatic, could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, tert-butyl groups are known to increase hydrophobicity, and the presence of aromatic rings could lead to pi-pi stacking interactions .Applications De Recherche Scientifique

Sensing Applications

- Selective Sensing of Picric Acid, Fe3+, and l-Arginine : A study has synthesized compounds related to N-(4-(tert-Butyl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine, demonstrating their use as fluorescent sensors. They effectively detect picric acid, Fe3+ ions, and the amino acid arginine, showing high sensitivity and low detection limits (Han et al., 2020).

Biological Activity

- Antinociceptive and Antimicrobial Activities : Compounds structurally related to this compound have been synthesized and tested for antinociceptive and antimicrobial activities (Siutkina et al., 2019).

Electroluminescent Devices

Hole Transport Materials in OLEDs : Research on compounds similar to this compound has shown their potential as efficient hole transport materials for green organic light-emitting diodes (OLEDs). These compounds exhibit good photophysical properties and thermal stability (Wu et al., 2017).

Organic Light-Emitting Diodes : Another study synthesized full hydrocarbons based on fluorene and carbazole moieties, showing potential for use in organic light-emitting diodes. These compounds, which are structurally related to this compound, displayed high efficiencies and stability in OLEDs (Ye et al., 2010).

Electron-Blocking Materials in OLEDs : Research introducing compounds similar to this compound as electron-blocking materials in OLEDs showed that they can improve charge balance and extend device lifetime (Hu et al., 2020).

Asymmetric Synthesis of Amines

- Versatile Intermediates for Asymmetric Amine Synthesis : N-tert-Butanesulfinyl imines, structurally related to the compound , have been found to be versatile intermediates in the asymmetric synthesis of amines. These imines activate nucleophiles and can be used to synthesize a wide range of enantioenriched amines (Ellman et al., 2002).

Fluorescence Probes

- Fluorescence Probes for Solvation Dynamics : N-substituted 2-amino-9,9-dialkylfluorenes, related to the compound , have been synthesized and proposed as candidates for fluorescence probes in studying femtosecond solvation dynamics (Saroja et al., 2004).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(4-tert-butylphenyl)-9,9-dimethylfluoren-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N/c1-24(2,3)17-10-12-18(13-11-17)26-19-14-15-21-20-8-6-7-9-22(20)25(4,5)23(21)16-19/h6-16,26H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCQMRCDIJQSAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-pyrazol-3-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2491586.png)

![Methyl 3-({[4-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2491590.png)

![2-{4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholin-3-yl}acetic acid](/img/structure/B2491595.png)

![2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2491597.png)

![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2491598.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2491605.png)